5-acetyl-6-(2,4-dichlorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
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Overview
Description
10-acetyl-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepine core with acetyl and dichlorophenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 2,4-dichlorobenzaldehyde with a suitable amine to form an intermediate, which is then subjected to cyclization and acetylation to yield the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
10-acetyl-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: Research has indicated its potential as an anxiolytic and antioxidant agent.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 10-acetyl-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the central nervous system, particularly the GABA_A receptors, which play a crucial role in regulating anxiety and stress responses. The compound’s anxiolytic effects are attributed to its ability to enhance the inhibitory neurotransmission mediated by GABA .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known anxiolytic agent with a similar core structure but different substituents.
Clonazepam: Another benzodiazepine derivative with potent anxiolytic and anticonvulsant properties.
Lorazepam: Known for its use in treating anxiety disorders and insomnia.
Uniqueness
10-acetyl-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents, which confer distinct pharmacological properties. The presence of the dichlorophenyl group enhances its binding affinity to certain receptors, potentially making it more effective in certain therapeutic applications compared to other benzodiazepine derivatives.
Properties
Molecular Formula |
C21H18Cl2N2O2 |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
5-acetyl-6-(2,4-dichlorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H18Cl2N2O2/c1-12(26)25-18-7-3-2-5-16(18)24-17-6-4-8-19(27)20(17)21(25)14-10-9-13(22)11-15(14)23/h2-3,5,7,9-11,21,24H,4,6,8H2,1H3 |
InChI Key |
IBTRQFJLFQISNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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